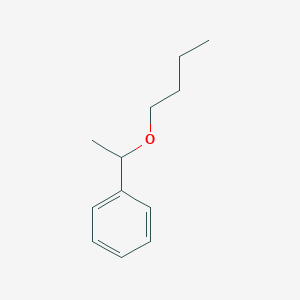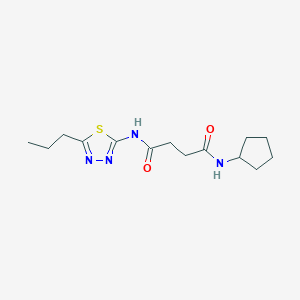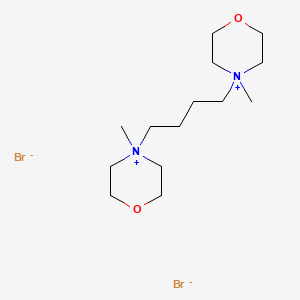
Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications .
Métodos De Preparación
The synthesis of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-methylmorpholine with a suitable brominating agent under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. Detailed studies are required to fully understand the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- 4-Ethyl-4-methylmorpholinium bromide
- N-Methyl-N-ethylmorpholinium bromide
- 4-Ethyl-4-methylmorpholinium bromide
These compounds share structural similarities but may differ in their chemical properties and applications, making Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) unique in its specific uses and effects.
Propiedades
Número CAS |
6573-71-3 |
|---|---|
Fórmula molecular |
C14H30Br2N2O2 |
Peso molecular |
418.21 g/mol |
Nombre IUPAC |
4-methyl-4-[4-(4-methylmorpholin-4-ium-4-yl)butyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C14H30N2O2.2BrH/c1-15(7-11-17-12-8-15)5-3-4-6-16(2)9-13-18-14-10-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
WMPXZRNMBZPVIN-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CCCC[N+]2(CCOCC2)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


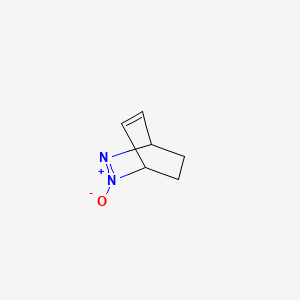
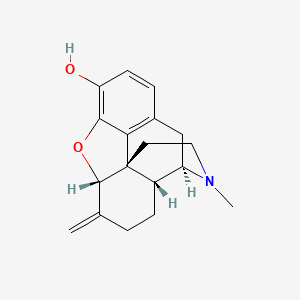
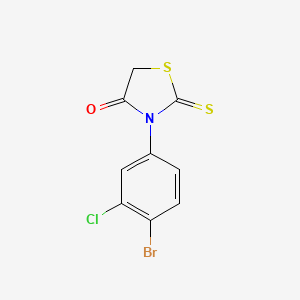
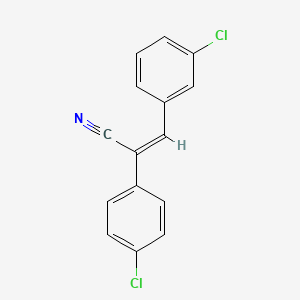
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
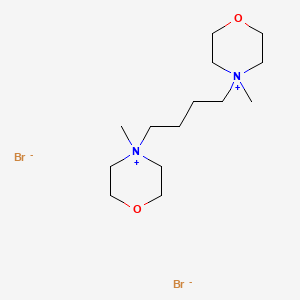
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
